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71868-10-5)

Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4'-(methylthio)-2-
morpholinopropiophenone, a compound identified by the CAS number 71868-10-5. Also

known by synonyms such as Irgacure 907 and MTMP, this molecule holds a dual identity that

warrants detailed scientific examination[1]. Primarily, it is a highly efficient Type I photoinitiator,

indispensable in industrial ultraviolet (UV) curing applications for inks and coatings, where it

generates free radicals to trigger polymerization.[1][2][3] Concurrently, its structural

resemblance to synthetic cathinones has led to its emergence as a new psychoactive

substance (NPS), prompting significant interest from forensic and toxicological communities.[4]

[5] This document synthesizes the available technical data on its chemical properties, synthesis

pathways, mechanisms of action in both industrial and biological contexts, analytical

methodologies for its detection and quantification, and its toxicological profile. It is intended to

serve as a critical resource for researchers, chemists, and drug development professionals

engaged with this multifaceted compound.
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2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a white to off-white or yellow

crystalline solid at room temperature.[2][6] Its molecular structure incorporates a

propiophenone backbone with a morpholine ring and a methylthio group, features that are

central to its reactivity and function.[1]

Property Value Source(s)

CAS Number 71868-10-5 [3][6][7][8]

Molecular Formula C₁₅H₂₁NO₂S [3][6][7][8][9]

Molecular Weight 279.40 g/mol [6][8][9]

IUPAC Name

2-methyl-1-(4-

methylsulfanylphenyl)-2-

morpholin-4-ylpropan-1-one

[8]

Melting Point 74-76 °C [6][7][9]

Boiling Point 210 °C at 76 mmHg [6][7]

Density 1.15 g/cm³ [6]

Water Solubility 17.9 mg/L at 20 °C [6]

UV Absorption Maxima 230, 307 nm [3]

Synonyms
Irgacure 907, MTMP, MMMP,

Caccure 907
[1][3][8][10]

Synthesis and Manufacturing
The synthesis of this compound can be approached through several routes, with the choice

often dictated by scale, available precursors, and desired purity. The two predominant

strategies are Mannich-type condensation and a halogen displacement pathway.

Diagram: Comparative Synthesis Routes
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Caption: Key synthetic pathways to 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone.

Experimental Protocol 1: Mannich-Type Condensation
(Laboratory Scale)
This method leverages the reaction between a ketone, an amine, and formaldehyde. The

causality for using ethanol as a solvent is its ability to balance reactant solubility while

facilitating product crystallization upon quenching.[1]

Setup: Under a nitrogen atmosphere, dissolve 4-(methylthio)acetophenone in ethanol in a

jacketed flask equipped with a stirrer and temperature probe.
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Addition: Cool the solution to 0–5 °C. Add formaldehyde dropwise, followed by the slow

addition of morpholine, maintaining the low temperature.

Reaction: Warm the mixture to 60 °C and stir for 12–24 hours. The elevated temperature

drives the reaction to completion.

Workup: Quench the reaction by pouring it into ice-cold water. This precipitates the product

due to its low water solubility.

Extraction & Purification: Extract the product with dichloromethane. The organic layer is then

washed, dried, and concentrated. Final purification is achieved via recrystallization to yield

the final product.[1]

Self-Validation Check: Purity should be confirmed by NMR and melting point analysis,

comparing results to reference standards. Yields at this scale typically range from 65–75%.[1]

Experimental Protocol 2: Halogen Displacement
Strategy
This route offers higher regioselectivity at the α-carbon and avoids the use of formaldehyde.[1]

Intermediate Synthesis (Friedel-Crafts Acylation): React 4-(methylthio)benzene with

isobutyryl chloride in the presence of a Lewis acid catalyst like AlCl₃ to form 4'-(methylthio)-2-

methylpropiophenone.

α-Bromination: Treat the resulting ketone with bromine in acetic acid. This step is highly

regioselective, introducing a bromine atom at the α-carbon. This is a hazardous step

requiring careful handling of bromine.

Morpholine Substitution: React the 2-bromo intermediate with morpholine in a polar aprotic

solvent such as DMF at an elevated temperature (e.g., 80 °C) to displace the bromide and

form the final product.[1]

Self-Validation Check: Each intermediate should be characterized (e.g., by GC-MS) to ensure

complete conversion before proceeding to the next step. Industrial scale-up of this process can

achieve yields of 85–92% with continuous flow reactors and advanced process controls to

manage exothermicity.[1]
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Mechanism of Action
As a Photoinitiator
The primary industrial application of this compound is as a photoinitiator for free-radical

polymerization.[1][6] It is classified as a Norrish Type I photoinitiator, meaning it undergoes α-

cleavage upon exposure to UV radiation.[2]

The process is initiated by the absorption of UV light (in the 250-400 nm range), which

promotes the molecule from its ground state to an excited singlet state, followed by intersystem

crossing to a more stable triplet state.[2] This excited molecule then undergoes rapid cleavage

at the bond between the carbonyl group and the adjacent quaternary carbon. This homolytic

cleavage is highly efficient and generates two distinct free-radical species: a benzoyl radical

and an aminyl radical. Both radicals are capable of initiating the polymerization of unsaturated

monomers, such as acrylates, leading to the rapid curing or drying of inks and coatings.[2][3]

Diagram: Norrish Type I Photocleavage Mechanism
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Caption: UV-induced α-cleavage of the molecule into polymer-initiating free radicals.

As a New Psychoactive Substance (NPS)
Structurally, the molecule is a substituted cathinone, a class of compounds known for their

stimulant effects.[3][4][5] While detailed pharmacological studies on its psychoactive effects are

limited, its emergence in illicit drug markets suggests it is consumed for these properties.[5] Its
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biological activity is attributed to the interaction of its functional groups, such as the morpholine

ring, with enzymes and receptors in the body.[1]

Analytical Methodologies
Accurate identification and quantification are paramount for both quality control in industrial

settings and for forensic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for identifying the compound in forensic samples.

Parameter Value Source(s)

Column
HP-5 MS (or equivalent), 30m

x 0.25 mm x 0.25 µm
[11]

Carrier Gas Helium at 1.5 mL/min [11]

Injector Temp. 280 °C [11]

Oven Program
100°C (1 min), ramp to 280°C

at 12°C/min, hold for 9 min
[11]

MS Scan Range 30-550 amu [11]

Retention Time ~13.57 min [11]

Experimental Protocol 3: GC-MS Sample Preparation
and Analysis

Sample Preparation: Dilute the analyte to approximately 4 mg/mL in chloroform. For complex

matrices, perform a base extraction with sodium carbonate.[11]

Injection: Inject 1 µL of the prepared sample into the GC-MS system operating in split mode

(e.g., 25:1 ratio).[11]

Analysis: Run the GC-MS method with the parameters outlined in the table above.
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Identification: Confirm the presence of the compound by comparing the retention time and

the resulting electron ionization (EI) mass spectrum against a certified reference standard.

Key fragments in the mass spectrum can be used for positive identification.[5]

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the preferred method for analyzing the compound and its metabolites in biological

fluids like urine, offering high sensitivity and specificity.[4]

Experimental Protocol 4: Human Metabolite Analysis via
LC-MS/MS

Objective: To quantify the parent compound and its primary metabolites in urine for forensic

or clinical toxicology.

Sample Preparation: Urine samples are subjected to enzymatic hydrolysis to cleave

glucuronide conjugates, followed by solid-phase extraction (SPE) or liquid-liquid extraction

(LLE) to concentrate the analytes and remove matrix interferences.

Chromatography: Use a reverse-phase HPLC method. A suitable mobile phase could consist

of acetonitrile and water with an acid modifier like formic acid for MS compatibility.[12]

Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM)

mode. Specific precursor-to-product ion transitions for the parent compound and its

metabolites (HO-MMMP, HO-MMMP-SO, HO-MMMP-SO₂) must be established using

reference standards.[4]

Quantification: Create a calibration curve using deuterated internal standards to ensure

accurate quantification. The main human metabolite to target is HO-MMMP-sulfoxide (HO-

MMMP-SO). A cutoff value of 2 ng/mL for this metabolite is recommended for identifying

consumption.[4]

Toxicology and Human Metabolism
The toxicological profile of this compound is of increasing concern due to its use as an NPS

and its potential to leach from manufactured products.[13]
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Safety and Hazard Profile
The compound is classified as harmful if swallowed and is suspected of damaging fertility or

the unborn child.[8][9][14][15][16] It is also toxic to aquatic life with long-lasting effects.[8][14]

[15]

Hazard Code Description Source(s)

H302 Harmful if swallowed [8][9][15][16]

H360FD
May damage fertility. May

damage the unborn child.
[8][9][15]

H411
Toxic to aquatic life with long

lasting effects
[8][9][15][16]

Cytotoxicity and Mutagenicity
Cytotoxicity:In vitro studies have demonstrated that the compound is toxic to human

peripheral blood mononuclear cells (PBMCs), inducing apoptosis through a caspase-3/7-

dependent mechanism at concentrations of 250 µg/ml.[3] Another study found it decreased

the viability of human monocytes in a dose-dependent manner.[13] This raises concerns

about its potential adverse effects in patients, especially given its detection as a leachable

from intravenous injection bags.[13]

Mutagenicity: While the compound itself was not found to be mutagenic in the Ames test, its

UV-irradiated form exhibited mutagenicity in S. typhimurium strain TA97, suggesting it can

cause frameshift mutations after photoactivation.[17] This is a critical finding, as it implies

that products containing this photoinitiator could become mutagenic upon exposure to

sunlight or other UV sources.

Human Metabolism
When consumed as an NPS, the compound is extensively metabolized. Forensic studies in

Taiwan, where its abuse has been noted, have identified the primary metabolic pathways.[4]

The methylthio group is susceptible to oxidation, and the molecule can also undergo

hydroxylation.
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A study analyzing urine samples from individuals who had consumed the substance found that

hydroxy-MMMP-sulfoxide (HO-MMMP-SO) is the main human metabolite.[4] This finding is

crucial for developing reliable methods for abstinence control and forensic identification, as

metabolites are often detectable for longer periods than the parent drug.

Diagram: Primary Metabolic Pathway in Humans
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Caption: Metabolic conversion of the parent compound to its major urinary metabolite.

Conclusion
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone is a molecule of significant duality. Its

efficiency as a photoinitiator has cemented its role in the polymer and coatings industry.

However, its appropriation as a new psychoactive substance presents a growing challenge for

public health and forensic science. Understanding its complete profile—from synthesis and

industrial function to its metabolic fate and toxicological risks—is essential. Future research

should focus on elucidating its detailed pharmacology, developing more rapid and field-

deployable detection methods, and assessing the long-term health risks associated with both

intentional abuse and unintentional exposure from consumer and medical products.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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